molecular formula C20H20N2O5S2 B2828109 N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1797961-85-3

N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B2828109
CAS No.: 1797961-85-3
M. Wt: 432.51
InChI Key: FGZUNIPRBLQQRR-UHFFFAOYSA-N
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Description

N-(4-(N-((5-(Furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide (CAS 1797961-85-3) is a synthetic organic compound with a molecular formula of C20H20N2O5S2 and a molecular weight of 432.5 g/mol . This reagent features a complex structure incorporating multiple pharmacologically relevant motifs, including a sulfonamide group , thiophene and furan heterocycles , and a propionamide terminus . Compounds with sulfonamide and heterocyclic structures, such as thiophene and furan, are frequently investigated in medicinal chemistry for their potential to modulate various biological targets . For instance, structurally related sulfonamide-thiazole derivatives have been explored as glucokinase activators for potential research in Type 2 diabetes , while other thiophene-carboxamide compounds are being studied for their antiviral properties . Additionally, bicyclic-pyrazole compounds containing similar sulfonamide functionalities have been reported in patents for their activity against protein kinases , which are key signaling enzymes in disease pathways . This combination of structural features makes this compound a valuable chemical tool for researchers working in areas such as enzyme inhibition , cell signaling pathway analysis , and drug discovery . This product is intended for research and development purposes in a laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[4-[[5-(furan-2-carbonyl)thiophen-2-yl]methylsulfamoyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-3-19(23)22-14-6-9-18(13(2)11-14)29(25,26)21-12-15-7-8-17(28-15)20(24)16-5-4-10-27-16/h4-11,21H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZUNIPRBLQQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine . The chemical structure of the compound is confirmed using spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide involves its interaction with specific enzymes. It inhibits enzymes like urease, acetylcholinesterase, and butyrylcholinesterase by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Antifungal Therapeutics (1,3,4-Oxadiazoles)

LMM5 and LMM11 () are 1,3,4-oxadiazole derivatives with sulfamoyl and benzamide groups. Key comparisons:

  • Core Structure : Both LMM5/LMM11 and the target compound utilize sulfamoyl linkages but differ in heterocyclic systems (1,3,4-oxadiazole vs. thiophene-furan).
  • Bioactivity : LMM5 and LMM11 inhibit C. albicans via thioredoxin reductase (Trr1) inhibition, with IC₅₀ values in the micromolar range. The target compound’s thiophene-furan system may enhance π-π stacking or hydrogen bonding in enzyme pockets, but this requires validation .
  • Substituents : LMM5/LMM11 feature benzyl/methoxybenzyl or cyclohexyl/ethyl groups, whereas the target compound’s 3-methylphenyl and furan-2-carbonyl groups could modulate lipophilicity (clogP ≈ 3.5 vs. LMM11’s ~4.2) and metabolic stability .

Table 1: Structural and Bioactive Comparison

Compound Core Structure Key Substituents Biological Target Activity (IC₅₀/C. albicans)
LMM5 1,3,4-Oxadiazole Benzyl, 4-methoxybenzyl Thioredoxin reductase (Trr1) ~12 µM
LMM11 1,3,4-Oxadiazole Cyclohexyl, ethyl, furan-2-yl Thioredoxin reductase (Trr1) ~8 µM
Target Compound Thiophene-furan 3-Methylphenyl, furan-2-carbonyl Hypothesized enzyme targets Not reported
Propionamide Derivatives with Piperidine/Fluorophenyl Moieties

N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide (34) () shares the propionamide backbone but diverges in substituents:

  • Functional Groups : The chloro-methoxyphenyl and piperidine groups in compound 34 contrast with the target’s sulfamoyl-thiophene-furan system. These differences likely alter solubility (compound 34’s polar piperidine vs. the target’s aromatic heterocycles) and target selectivity.
  • Synthesis : Both compounds employ carbodiimide-based coupling (e.g., HATU in ), but the target’s sulfamoyl bridge may require additional protection/deprotection steps .
Furan-Containing Spirocyclic Derivatives

3-(4-Fluorophenyl)-N-[4-(4-furan-2-yl-1-oxo-2,3,7-triazaspiro[4.5]dec-3-en-2-yl)phenyl]propionamide () features a spirocyclic furan system and fluorophenyl-propionamide:

  • Heterocycles : The spirocyclic furan in vs. the target’s linear thiophene-furan chain may influence conformational flexibility and binding kinetics.

Key Research Findings and Implications

  • Synthetic Complexity : The target compound’s synthesis likely parallels ’s HATU-mediated coupling but requires precise regioselectivity for thiophene-furan assembly .
  • Unresolved Questions : The absence of direct bioactivity data for the target compound necessitates further studies on its pharmacokinetics and target engagement.

Biological Activity

N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound with potential therapeutic applications. Its unique structural features, including a furan moiety, thiophene ring, and sulfamoyl group, suggest a diverse range of biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Structural Characteristics

The compound features several key functional groups that contribute to its biological activity:

  • Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
  • Thiophene Ring : Enhances electronic properties and may contribute to interactions with biological targets.
  • Sulfamoyl Group : Often associated with antimicrobial activity.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The presence of hydrogen bond donors and acceptors allows for significant molecular interactions, which can modulate enzyme activity or receptor binding.

Antimicrobial Activity

Compounds with similar structural features have demonstrated notable antimicrobial properties. For instance, derivatives containing furan and thiophene rings have shown effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell walls or interference with metabolic pathways.

CompoundActivityReference
5-(Furan-2-carbonyl)thiophen-2-yl acetic acidAntibacterial
2-[5-(Furan-2-carbonyl)thiophen-2-yl]ethan-1-amineAnti-inflammatory

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties. These compounds often induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Anti-inflammatory Properties

The presence of the sulfamoyl group suggests potential anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic efficacy in inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related thiophene derivatives against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations (10 µg/mL) .
  • Anticancer Potential : Another investigation into furan-containing compounds revealed that they could inhibit the growth of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 5 to 20 µM .
  • Inflammation Model : In a model of acute inflammation, a related compound significantly reduced edema in mice when administered at doses of 10 mg/kg, suggesting potential for therapeutic use in inflammatory conditions .

Q & A

Q. What are the critical steps in synthesizing N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sequential reactions:
  • Step 1 : Formation of the thiophene-furan core via Friedel-Crafts acylation or Suzuki coupling, ensuring regioselectivity for the 5-position of the thiophene ring.
  • Step 2 : Sulfamoylation of the methylphenyl group using sulfamoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to avoid hydrolysis .
  • Step 3 : Propionamide coupling via EDC/HOBt-mediated amide bond formation, with pH maintained at 7–8 to prevent side reactions .
    Optimization : Monitor reaction progress via TLC or HPLC, and adjust temperature/pH to enhance yields (e.g., 72% yield achieved in analogous sulfamoylations under controlled conditions) .

Q. Which analytical techniques are essential for verifying the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., furan carbonyl at δ ~160 ppm, sulfamoyl protons at δ ~3.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+^+ ion matching theoretical mass).
  • HPLC : Purity assessment (>95%) with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

  • Methodological Answer :
  • Cross-Validation : Combine 1^1H-13^{13}C HSQC/HMBC NMR to assign ambiguous peaks, particularly for overlapping signals in the aromatic region .
  • Isotopic Labeling : Use deuterated solvents to eliminate solvent interference in NMR .
  • X-ray Crystallography : If crystalline, resolve absolute configuration to confirm substituent orientation .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) given the compound’s structural complexity?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing the nitro group with halogens or methoxy) to assess bioactivity changes .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
  • In Vitro Assays : Compare IC50_{50} values across analogs in enzyme inhibition assays (e.g., ELISA for COX-2) to identify critical functional groups .

Q. How should researchers design experiments to investigate the compound’s stability under physiological conditions?

  • Methodological Answer :
  • Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C for 24–48 hours. Monitor degradation via HPLC-MS to identify labile bonds (e.g., sulfamoyl or amide hydrolysis) .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism, quantifying half-life (t1/2t_{1/2}) and intrinsic clearance .

Q. What experimental approaches address low yield in the final propionamide coupling step?

  • Methodological Answer :
  • Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDC) to improve efficiency .
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with less nucleophilic alternatives (e.g., THF) to reduce side reactions .
  • Protection/Deprotection : Temporarily protect reactive groups (e.g., sulfamoyl NH) with Boc to prevent unwanted nucleophilic attacks .

Data Contradiction and Reproducibility

Q. How can discrepancies in biological activity data between independent studies be reconciled?

  • Methodological Answer :
  • Assay Standardization : Use reference compounds (e.g., indomethacin for COX inhibition) to calibrate activity measurements across labs .
  • Batch Analysis : Compare purity and stereochemistry of batches via chiral HPLC to rule out impurities as confounding factors .
  • Dose-Response Curves : Ensure consistent dosing ranges (e.g., 1–100 µM) and replicate counts (n ≥ 3) to validate EC50_{50}/IC50_{50} values .

Tables for Comparative Analysis

Table 1 : Key Synthetic Intermediates and Yields

IntermediateSynthetic StepYield (%)Key ConditionReference
Thiophene-furan coreAcylation65–70Anhydrous DCM, 0°C
Sulfamoylated methylphenylSulfamoylation70–72DCM, 0–5°C
Final propionamideAmide coupling60–63EDC/HOBt, pH 7.5

Table 2 : Bioactivity of Structural Analogs

Analog ModificationTarget ActivityIC50_{50} (µM)Reference
Nitro → ChlorineCOX-2 Inhibition0.45
Methoxy → HydrogenCOX-2 Inhibition>100
Thiophene → BenzeneCOX-2 InhibitionInactive

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